4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline
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Overview
Description
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by its unique structure, which includes a quinoline core with additional hydrogenation and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 4a,8-dimethylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the octahydroquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methyl groups and hydrogen atoms on the quinoline ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalene: Similar structure but lacks the nitrogen atom in the quinoline ring.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Contains an isopropenyl group instead of the quinoline core.
Uniqueness
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydroquinoline is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of the nitrogen atom in the quinoline ring allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development.
Properties
CAS No. |
55905-40-3 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-quinoline |
InChI |
InChI=1S/C11H19N/c1-9-5-3-6-11(2)7-4-8-12-10(9)11/h9H,3-8H2,1-2H3 |
InChI Key |
RTSILPVFLDHOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1=NCCC2)C |
Origin of Product |
United States |
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